5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-amine
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Overview
Description
6-Bromospiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-amine is a unique chemical compound characterized by its spirocyclic structure, which includes a bromine atom and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromospiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-amine typically involves multiple steps, starting with the formation of the spirocyclic core One common method involves the cyclization of a suitable precursor under specific conditions to form the spirocyclic structure
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to facilitate the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Bromospiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
6-Bromospiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromospiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-amine involves its interaction with specific molecular targets. The bromine atom and amine group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Bromospiro[1,2-dihydroindene-3,3’-oxolane]-2’,5’-dione: This compound shares a similar spirocyclic structure but differs in the functional groups present.
6-Bromospiro[1,2-dihydroindene-3,2’-1,3-dithiane]: Another related compound with a different set of functional groups.
Uniqueness
6-Bromospiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-amine is unique due to its specific combination of a bromine atom and an amine group within a spirocyclic framework. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
IUPAC Name |
6-bromospiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c12-8-1-2-9-7(5-8)3-4-11(9)6-10(11)13/h1-2,5,10H,3-4,6,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLZQVPAYLSJEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2N)C3=C1C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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